5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
CAS No. |
1352396-58-7 |
|---|---|
Molecular Formula |
C9H7BrFNO |
Molecular Weight |
244.06 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
InChI Key |
QKKMEDAVTVBEJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
Starting with 3-fluoro-5-bromophenylacetic acid, reduction using in tetrahydrofuran (THF) yields the corresponding alcohol. Subsequent treatment with in dimethoxymethane under acidic conditions generates the bromide intermediate. Cyclization is achieved using trimethylsilyl triflate () in acetonitrile, forming the tetrahydroisoquinoline core.
Key Reaction Steps:
Oxidation to Ketone
The final step involves oxidizing the benzylic position to introduce the ketone functionality. Potassium permanganate () in acidic conditions selectively oxidizes the methylene group adjacent to the nitrogen, yielding the target compound.
Challenges:
-
Regioselective bromination and fluorination require careful control of electrophilic substitution conditions.
-
Over-oxidation risks necessitate precise reaction monitoring.
Electrochemical Synthesis
Recent advances in electrochemical methods offer a sustainable route to tetrahydroisoquinoline derivatives. This approach avoids harsh reagents and enables efficient ring formation.
Reaction Setup
An undivided electrochemical cell with a carbon anode and zinc cathode is employed. The substrate amine (e.g., 5-bromo-7-fluorophenethylamine) reacts with a haloalkane (e.g., bromoethane) in a mixed solvent system of and . Zinc chloride () and tetrabutylammonium iodide () serve as mediators.
Conditions:
-
Current: 150 mA
-
Duration: 3 hours
-
Temperature: Room temperature
Mechanism and Yield
Electrochemical decarboxylation facilitates the formation of the tetrahydroisoquinoline ring. The process achieves an 82% yield with a Faraday efficiency of 49%, demonstrating moderate energy efficiency.
Advantages:
-
Minimizes use of toxic oxidizing agents.
-
Scalable for industrial applications.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Bischler-Napieralski | 65–75% | High regiocontrol | Multi-step, requires harsh oxidants |
| Electrochemical | 82% | Eco-friendly, scalable | Specialized equipment needed |
| Directed Metalation | 50–60% | Late-stage functionalization | Sensitive to moisture, low yields |
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
7-Phenyl-1,2,3,4-Tetrahydroisoquinolin-1-One (CAS: 1368661-06-6)
- Molecular Formula: C₁₅H₁₃NO
- Molecular Weight : 223.27 g/mol
- Key Differences :
- Replaces bromine and fluorine with a phenyl group at position 7, increasing hydrophobicity (XLogP3 = 2.9 vs. ~1.5 for the bromo-fluoro analog) .
- Exhibits higher commercial availability, with prices ranging from $50–$2,363 per gram, depending on supplier and quantity .
- Demonstrated utility in bioelectrochemical systems and polymer chemistry, though its pharmacological relevance is less documented compared to halogenated analogs .
7-Bromo-3-Methyl-1,2-Dihydroisoquinolin-1-One (CAS: 1595959-15-1)
- Molecular Formula: C₁₀H₈BrNO
- Molecular Weight : 242.08 g/mol
- Key Differences :
5,6-Dichloro-1,2,3,4-Tetrahydroisoquinolin-1-One
- Molecular Formula: C₉H₇Cl₂NO
- Molecular Weight : 232.07 g/mol (estimated)
- Key Differences :
3-Hydroxymethyl-1,2,3,4-Tetrahydroisoquinolin-1-One
- Molecular Formula: C₁₀H₁₁NO₂
- Molecular Weight : 177.20 g/mol
- Key Differences :
5-Amino-1,2,3,4-Tetrahydroisoquinolin-1-One Hydrochloride
- Molecular Formula : C₉H₁₀N₂O·HCl
- Molecular Weight : 198.66 g/mol
- Key Differences: An amino group at position 5 replaces bromine, enabling participation in condensation or diazotization reactions . The hydrochloride salt form enhances stability and solubility for pharmaceutical applications .
Key Findings and Notes
- Halogen Effects: Bromine and fluorine in 5-bromo-7-fluoro-THIQ-1-one balance steric bulk and electronic effects, making it superior for catalytic cross-coupling (e.g., with pinacol boronate esters) compared to non-halogenated analogs .
- Synthetic Accessibility : The compound’s synthesis via palladium-catalyzed borylation (e.g., using Pd(dba)₂) is well-established, with yields >80% under optimized conditions .
- Commercial Relevance : While 5-bromo-7-fluoro-THIQ-1-one is less commercially available than phenyl-substituted analogs, its role in targeted drug discovery justifies specialized synthesis .
Biological Activity
5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one (CAS Number: 1352396-58-7) is a synthetic compound belonging to the isoquinoline family. Its unique structural features, characterized by the presence of bromine and fluorine substituents, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and the implications for medicinal chemistry.
Molecular Formula: C9H7BrFNO
Molecular Weight: 244.06 g/mol
IUPAC Name: 5-bromo-7-fluoro-3,4-dihydro-1(2H)-isoquinolinone
Physical Form: Powder
Purity: 95%
Biological Activities
Research indicates that 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that isoquinoline derivatives possess antimicrobial properties. The bromine and fluorine substitutions in 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one enhance its efficacy against various bacterial strains. For instance:
- Case Study: A study showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Isoquinolines are known to interact with cellular pathways involved in cancer progression.
- Research Findings: In vitro assays revealed that 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 30 µM .
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:
- Cell Cycle Arrest: The compound has been shown to induce G0/G1 phase cell cycle arrest in cancer cells.
- Apoptosis Induction: It activates caspase pathways leading to programmed cell death.
Comparative Analysis
To understand the uniqueness of 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one compared to other isoquinoline derivatives, a comparison table is provided below:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | High | Moderate | Cell cycle arrest and apoptosis |
| 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Moderate | Low | N/A |
| 5-Fluoroisoquinoline | Low | High | DNA intercalation and topoisomerase inhibition |
Q & A
Basic: What synthetic strategies are effective for preparing 5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one?
Answer:
The synthesis typically involves sequential halogenation and cyclization steps. A common approach starts with a substituted benzaldehyde precursor, followed by bromination (e.g., using NBS or Br₂) and fluorination (via electrophilic substitution with Selectfluor® or DAST) to introduce halogen substituents . The tetrahydroisoquinolinone core is formed via Bischler-Napieralski cyclization, using POCl₃ or PCl₅ as dehydrating agents. Key intermediates should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .
Advanced: How can reaction conditions be optimized to improve yield in halogenation steps?
Answer:
Optimization requires balancing temperature, solvent polarity, and catalyst loading. For bromination:
- Solvent: Dichloromethane or DMF improves solubility of aromatic intermediates.
- Catalyst: FeBr₃ (5 mol%) enhances regioselectivity at the 5-position .
- Temperature: −20°C to 0°C minimizes side reactions (e.g., di-bromination).
Fluorination efficiency increases with microwave-assisted synthesis (80°C, 30 min) using KF/Al₂O₃ as a solid base . Monitor progress via TLC (Rf = 0.3–0.5 in 1:3 EtOAc/hexane) and confirm purity by HPLC (>95%) .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves stereochemistry and ring puckering (screw-boat conformation with Q = 0.42 Å, θ = 64°) .
- HRMS: Exact mass (calc. for C₉H₇BrFNO: 267.96 g/mol) confirms molecular formula .
Advanced: How do bromine and fluorine substituents influence pharmacological activity?
Answer:
- Bromine: Enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration. It also stabilizes binding via halogen bonding with target proteins (e.g., serotonin receptors) .
- Fluorine: Reduces metabolic degradation (CYP450 inhibition) and modulates electron density, altering affinity for enzymes like monoamine oxidases .
Comparative Data:
| Derivative | MAO-B IC₅₀ (nM) | LogP |
|---|---|---|
| 5-Bromo-7-fluoro-THIQ | 12.3 | 2.1 |
| 5-Chloro-7-fluoro-THIQ | 18.9 | 1.8 |
| Source: Adapted from |
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the lactam ring .
- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.
- Solution Stability: In DMSO, stability exceeds 6 months at 4°C; avoid aqueous buffers (pH > 7) .
Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Answer:
- Purity Verification: Re-analyze compound via HPLC-MS to rule out degradation products (e.g., dehalogenated byproducts) .
- Assay Conditions: Standardize protocols (e.g., ATP levels in kinase assays, pH in enzyme studies).
- Stereochemical Integrity: Confirm enantiopurity via chiral HPLC (Chiralpak® AD-H column, 90:10 hexane/isopropanol) .
Basic: What computational methods predict binding modes of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
